Ofloxacin D3 hydrochloride

説明

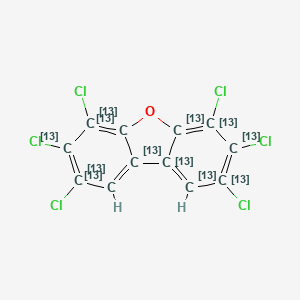

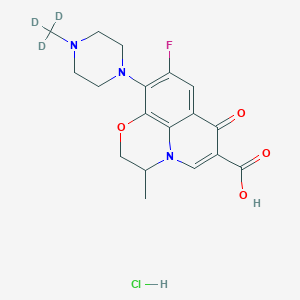

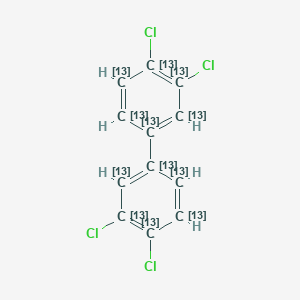

Ofloxacin D3 Hydrochloride (N-methyl D3) is a synthetic antibiotic . It is a stable isotope labelled form of Ofloxacin . The molecular formula is C18 2H3 H17 F N3 O4 and the molecular weight is 364.39 .

Molecular Structure Analysis

The molecular structure of this compound (N-methyl D3) is represented by the formula C18 2H3 H17 F N3 O4 . The SMILES representation is [2H]C ( [2H]) ( [2H])N1CCN (CC1)c2c (F)cc3C (=O)C (=CN4 [C@@H] ©COc2c34)C (=O)O .Physical and Chemical Properties Analysis

This compound (N-methyl D3) is a neat product . It is a stable isotope labelled compound . The molecular weight is 364.39 .科学的研究の応用

Antibacterial Properties and Mechanisms

Ofloxacin, a fluoroquinolone antibiotic, exhibits potent activity against a wide spectrum of gram-positive and gram-negative aerobic and facultatively anaerobic bacteria, chlamydiae, and some related organisms such as mycoplasmas or mycobacteria. Its mechanism involves the inhibition of bacterial DNA gyrase, preventing DNA replication and transcription, leading to bacterial cell death. Clinical studies have validated its efficacy in treating infections of the skin, soft tissues, urinary tract, lower respiratory tract, and in cases of gonococcal and nongonococcal urethritis and prostatitis due to sensitive organisms (Sanders, 1992).

Clinical Efficacy in Ear Infections

Ofloxacin has been formulated as a 0.3% otic solution for the treatment of ear infections, showing high drug concentrations in the ear and broadening its spectrum of activity against common ear pathogens. Clinical trials indicate that ofloxacin otic solution is effective and well-tolerated in the treatment of otitis externa, otitis media with tympanostomy tubes in children, and chronic suppurative otitis media with perforated tympanic membranes in adolescents and adults (Simpson & Markham, 1999).

Pharmacokinetics and Comparison with Other Antibiotics

Ofloxacin is characterized by high bioavailability from oral administration and is predominantly excreted by the kidneys as the active compound, achieving high urinary concentrations. Its pharmacokinetic profile suggests advantages over other fluoroquinolones like ciprofloxacin in certain clinical situations, such as patients receiving dialysis due to less frequent administration requirements. However, its interaction with substances like antacids can diminish gastrointestinal absorption (Wolfson & Hooper, 1989).

Safety and Tolerability

Ofloxacin's safety profile is generally favorable, with adverse reactions being relatively infrequent, generally mild, and usually self-limiting. The most common adverse effects involve the gastrointestinal tract and the central nervous system. Its use has not been associated with significant ototoxicity or chondrotoxicity in animal studies, which is corroborated by clinical studies showing no significant change in auditory functions (Gates, 2001).

作用機序

Target of Action

Ofloxacin D3 hydrochloride, also known as this compound (N-methyl D3) or DTXSID40746758, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents the excessive supercoiling of DNA during replication or transcription .

Mode of Action

This compound is a bactericidal agent. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding prevents the untwisting required to replicate one DNA double helix into two , thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This inhibition halts DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

This compound is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of this compound is approximately 5 to 8 hours . The elimination of this compound is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, this compound causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the drug, potentially impacting its bioavailability . Additionally, the presence of certain metal ions can form stable coordination compounds with this compound, which may influence its action

Safety and Hazards

Ofloxacin, the parent compound of Ofloxacin D3 Hydrochloride (N-methyl D3), can cause serious or disabling side effects that may not be reversible . It should be used only for infections that cannot be treated with a safer antibiotic . Some of the side effects include tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) .

生化学分析

Biochemical Properties

Ofloxacin D3 hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death . The compound interacts with bacterial proteins and enzymes with high specificity, exhibiting a much higher affinity for bacterial DNA gyrase compared to mammalian counterparts .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound has minimal effects due to its selective targeting of bacterial enzymes. At higher concentrations, this compound can affect mammalian cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce oxidative stress and apoptosis in certain cell types under experimental conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the re-ligation of the DNA strands and causing double-strand breaks . This inhibition leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. The high affinity of this compound for bacterial enzymes ensures its effectiveness against a broad spectrum of bacterial pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antibacterial activity and continues to inhibit bacterial growth effectively. Prolonged exposure to the compound can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate dosage adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in antibacterial activity up to a certain concentration, beyond which no further enhancement is seen . Careful dosage optimization is essential to maximize therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is mainly excreted unchanged in the urine, with a small fraction undergoing hepatic metabolism . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound . The presence of deuterium in this compound enhances its metabolic stability, reducing the rate of degradation and prolonging its half-life .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target tissues . This compound exhibits high tissue penetration, reaching therapeutic concentrations in infected tissues and exerting its antibacterial effects . The distribution of the compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .

Subcellular Localization

This compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with bacterial DNA gyrase and topoisomerase IV . In mammalian cells, this compound exhibits minimal subcellular localization due to its selective targeting of bacterial enzymes . At higher concentrations, the compound can accumulate in the mitochondria and induce oxidative stress .

特性

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-MUTAZJQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746758 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-78-7 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)